N1-DIBUTYL-1H-PYRROLE-2-CARBOXAMIDE
Overview
Description
N,1-Dibutyl-1H-pyrrole-2-carboxamide is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of a carboxamide group at the second position of the pyrrole ring and two butyl groups attached to the nitrogen atom. The unique structure of N1-DIBUTYL-1H-PYRROLE-2-CARBOXAMIDE makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-DIBUTYL-1H-PYRROLE-2-CARBOXAMIDE typically involves the condensation of pyrrole with butylamine and a carboxylic acid derivative. One common method is the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with butylamine in the presence of a catalytic amount of iron (III) chloride to form the pyrrole ring . The resulting N-butylpyrrole is then reacted with a carboxylic acid derivative, such as an acyl chloride, to introduce the carboxamide group at the second position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N,1-Dibutyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: N,1-dibutyl-1H-pyrrole-2-amine.
Substitution: Halogenated or sulfonylated pyrrole derivatives.
Scientific Research Applications
N,1-Dibutyl-1H-pyrrole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-DIBUTYL-1H-PYRROLE-2-CARBOXAMIDE involves its interaction with various molecular targets:
Enzyme Inhibition: The carboxamide group can form hydrogen bonds with enzymes, inhibiting their activity.
Protein Binding: The compound can bind to proteins, modulating their function and leading to therapeutic effects such as anti-inflammatory and anticancer activities.
Pathways Involved: The compound may affect signaling pathways related to cell growth, differentiation, and apoptosis, contributing to its medicinal properties.
Comparison with Similar Compounds
1H-Pyrrole-2-carboxamide: Lacks the butyl groups, making it less hydrophobic and potentially less bioavailable.
N-Methyl-2-pyrrolecarboxamide: Contains a methyl group instead of butyl groups, which may alter its reactivity and biological activity.
Pyrrole-2-carboxylic acid: The carboxylic acid group makes it more acidic and reactive compared to the carboxamide derivative.
Uniqueness: N,1-Dibutyl-1H-pyrrole-2-carboxamide is unique due to its dual butyl groups, which enhance its hydrophobicity and potentially improve its interaction with biological membranes and proteins. This structural feature may contribute to its enhanced biological activity and therapeutic potential compared to similar compounds .
Properties
IUPAC Name |
N,1-dibutylpyrrole-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-3-5-9-14-13(16)12-8-7-11-15(12)10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHPNYSHPPEGMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CN1CCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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